molecular formula C13H20N6OS2 B4534916 N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B4534916
M. Wt: 340.5 g/mol
InChI Key: AFGLTHSATNRHBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including the condensation and cyclization processes to form the desired triazole and thiadiazole rings. Derivatives similar to the compound have been synthesized and characterized using techniques like MS, IR, NMR, and elemental analysis, demonstrating the feasibility of producing complex molecules incorporating these moieties (Wang, Li, Dong, & Dong, 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been established through various spectroscopic methods. For example, X-ray diffraction has confirmed the structure of intermediates and final products in similar research endeavors, providing insights into the geometric configuration of the molecules and the orientation of their functional groups (Ismailova, Okmanov, Zi̇yaev, Shakhidoyatov, & Tashkhodjaev, 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds with triazole and thiadiazole rings can vary widely, including cyclization, substitution, and condensation reactions. These reactions are critical for modifying the chemical structure and introducing new functional groups, which can significantly alter the compound's properties and applications. The versatility in chemical reactions allows for the exploration of a wide range of chemical properties and the potential for diverse applications (Kovalenko et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be influenced by the presence of triazole and thiadiazole rings. These properties are crucial for determining the compound's suitability for specific applications, including its behavior in biological systems or as part of material science applications. The crystalline structure and physical characteristics have been explored through techniques like crystallography and spectroscopic analysis (Gautam, Gautam, & Chaudhary, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental aspects of studying compounds like "N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide." These properties determine the compound's potential utility in various fields, such as pharmaceuticals, materials science, and as intermediates in chemical synthesis. Studies often focus on reactions under different conditions to explore these chemical properties and their implications for practical applications (Lesyk, Vladzimirska, Holota, Zaprutko, & Gzella, 2007).

properties

IUPAC Name

N-[3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6OS2/c1-8(2)5-10(12-14-7-15-19(12)4)16-11(20)6-21-13-18-17-9(3)22-13/h7-8,10H,5-6H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGLTHSATNRHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC(CC(C)C)C2=NC=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
Reactant of Route 6
N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

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